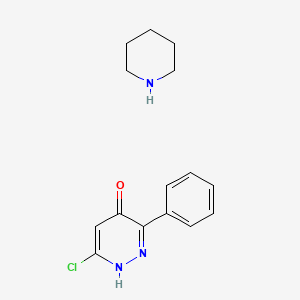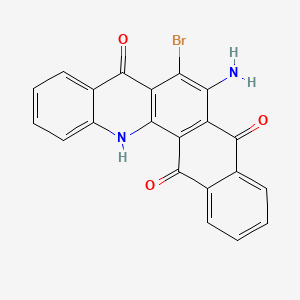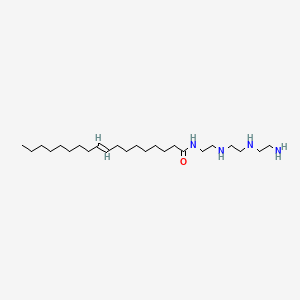
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide is a complex organic compound that belongs to the class of amides It is characterized by the presence of multiple amino groups and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide typically involves the reaction of oleic acid with tris(2-aminoethyl)amine. The process begins with the activation of oleic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated oleic acid is then reacted with tris(2-aminoethyl)amine under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or secondary/tertiary amines.
Scientific Research Applications
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in cell signaling and as a component in biomimetic systems.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function. The long aliphatic chain provides hydrophobic interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide
- N,N-bis(2-aminoethyl)ethylenediamine
- Tris(2-aminoethyl)amine
Uniqueness
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)-9-octadecenamide is unique due to its combination of multiple amino groups and a long aliphatic chain, which imparts distinct physicochemical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
88658-04-2 |
|---|---|
Molecular Formula |
C24H50N4O |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
(E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C24H50N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25/h9-10,26-27H,2-8,11-23,25H2,1H3,(H,28,29)/b10-9+ |
InChI Key |
WQTPDIMWAXFYPL-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCN |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


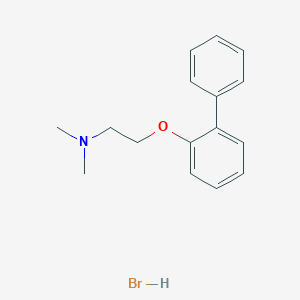
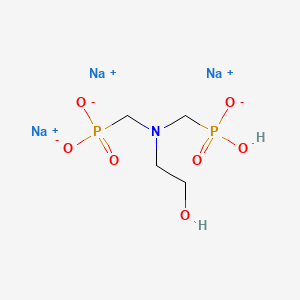
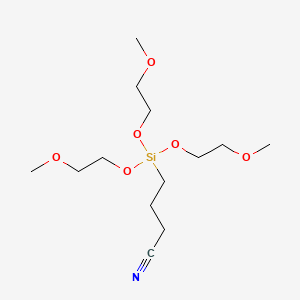
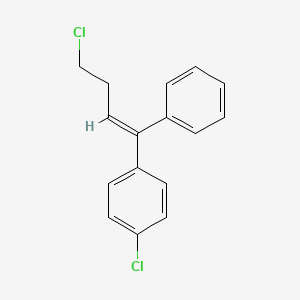
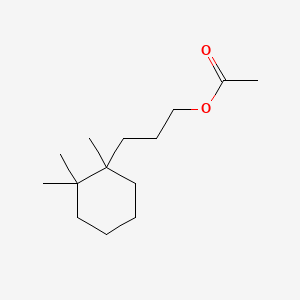
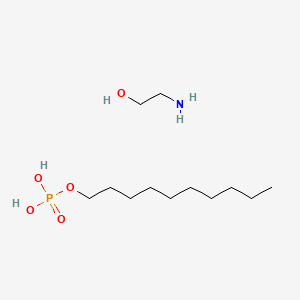

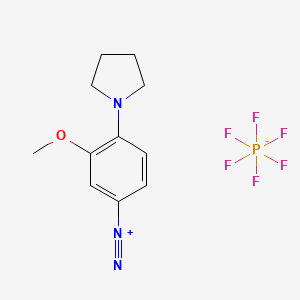
![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine](/img/structure/B12671404.png)

